molecular formula C9H6FNO2 B1279404 6-Fluoro-7-methylisatin CAS No. 57817-03-5

6-Fluoro-7-methylisatin

Cat. No. B1279404
CAS RN: 57817-03-5
M. Wt: 179.15 g/mol
InChI Key: SCTZCVLCXNUKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-7-methylisatin involves multi-step reactions. One method involves the use of hydrogen chloride, sodium sulfate, and hydroxylamine hydrochloride in water under an inert atmosphere at 80°C . Another method involves the use of sodium hydrogencarbonate in dichloromethane at temperatures between -10 and 20°C . The reaction conditions and operations in these experiments are complex and require careful control .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-7-methylisatin consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 179.15 g/mol.


Chemical Reactions Analysis

The chemical reactions involving 6-Fluoro-7-methylisatin are complex and involve multiple steps . These reactions are typically carried out under controlled conditions and require specific reagents .

Scientific Research Applications

Vibrational and Electronic Properties

6-Fluoro-7-methylisatin has been studied for its vibrational and electronic properties. A comparative study involving 7-fluoroisatin, 7-bromoisatin, and 1-methylisatin utilized FT-Raman and FT-IR spectra to explore their spectroscopic characteristics. Density Functional Theory (DFT) was applied to calculate optimized geometrical parameters and theoretical vibrational frequencies. This research provides insights into the effects of substituents like fluorine and methyl groups on isatin's characteristics, contributing to a deeper understanding of its electronic and vibrational properties (Polat et al., 2015).

Biological Evaluation and Molecular Docking

The biological evaluation of isatin derivatives, including those related to 6-Fluoro-7-methylisatin, has been conducted to assess their potential as α-glucosidase inhibitors. Synthesized compounds displayed varying degrees of inhibitory activity, and molecular docking studies revealed interactions like hydrophobic interaction and hydrogen bonding between these compounds and the α-glucosidase enzyme (Xie et al., 2017).

Anti-Breast Cancer Activity

The anti-breast cancer activity of dihydroartemisinin-5-methylisatin hybrids, which are structurally related to 6-Fluoro-7-methylisatin, has been investigated. These hybrids showed significant antiproliferative activity against various breast cancer cell lines. The study highlights the importance of the length of carbon spacers in these hybrids, indicating the potential of such compounds in treating breast cancer (Yao et al., 2022).

Structural Analysis and Computational Studies

The molecular structure of 1-methylisatin, closely related to 6-Fluoro-7-methylisatin, has been extensively studied using gas-phase electron diffraction and quantum chemical computation. This research provides valuable insights into the structural changes induced by methyl and fluoro substituents in isatin (Belyakov et al., 2018).

Safety And Hazards

The safety data sheet for 6-Fluoro-7-methylisatin indicates that it is not intended for human or veterinary use. It is intended for research use only. The signal word for this compound is "Warning" .

properties

IUPAC Name

6-fluoro-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTZCVLCXNUKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440301
Record name 6-Fluoro-7-methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-7-methylisatin

CAS RN

57817-03-5
Record name 6-Fluoro-7-methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57817-03-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GW Rewcastle, GJ Atwell, L Zhuang… - Journal of medicinal …, 1991 - ACS Publications
Analogues of 9-oxo-9H-xanthene-4-aceticacid (XAA) bearing small, lipophilic 5-substituents are among the most dose-potent compounds yet reported with the capability of causing …
Number of citations: 256 pubs.acs.org

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